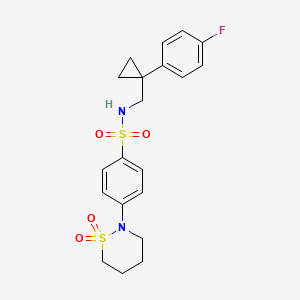
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S2 and its molecular weight is 438.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibition
Research on similar sulfonamide derivatives has demonstrated their potential in selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Introduction of fluorine atoms into the benzenesulfonamide structure has shown to preserve COX-2 inhibitory potency while enhancing selectivity, identifying compounds with significant therapeutic potential for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition
Sulfonamide derivatives have also been evaluated for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which has implications in neurodegenerative diseases. Compounds developed have shown high affinity and efficacy in vitro, suggesting potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
Anticancer Potential
Several studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic and anticancer activities. Certain derivatives displayed interesting cytotoxic activities against various cancer cell lines, indicating their potential as anti-tumor agents. Moreover, the introduction of specific substituents, such as fluorine or hydroxy groups, has been shown to enhance the cytotoxicity of these compounds, suggesting a promising direction for developing new anticancer therapies (H. Gul et al., 2016).
Carbonic Anhydrase Inhibition
Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and pH homeostasis. These inhibitors have shown potential in treating a variety of conditions, including glaucoma, epilepsy, and cancer, by targeting specific isoforms of the enzyme (A. Alafeefy et al., 2015).
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S2/c21-17-5-3-16(4-6-17)20(11-12-20)15-22-29(26,27)19-9-7-18(8-10-19)23-13-1-2-14-28(23,24)25/h3-10,22H,1-2,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBBSFNOLKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)
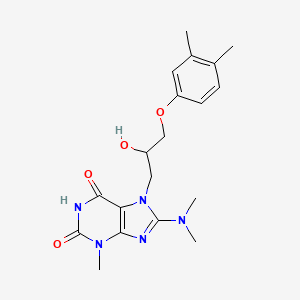
![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)
![Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2459832.png)


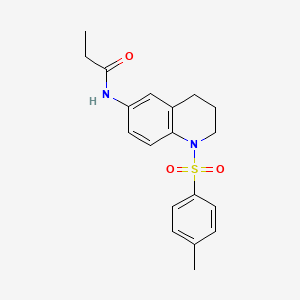
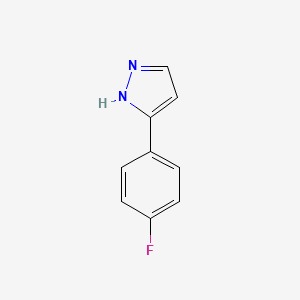


![N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2459844.png)
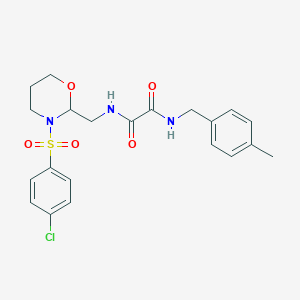
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)

